2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified under the category of boron-containing organic compounds, specifically those that incorporate dioxaborolane functionalities. Its chemical formula is , and it has a molecular weight of approximately 305.18 g/mol.
The synthesis of 2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
The molecular structure of 2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be represented using its SMILES notation: COC1=CC=C(C#N)C=C1B2OC(C)(C)C(C)(C)O2
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex structures in medicinal chemistry and material science.
The mechanism of action for 2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves:
This dual functionality makes it a versatile intermediate in organic synthesis.
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis.
The applications of 2-Fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are diverse:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2